molecular formula C6H10ClF3N2O B1322898 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride CAS No. 245487-45-0

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Cat. No. B1322898
M. Wt: 218.6 g/mol
InChI Key: JLIKRYCMRPFILF-UHFFFAOYSA-N
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Description

The compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride is a fluorinated derivative of a piperazin-1-yl ethanone. The presence of the trifluoromethyl group is likely to influence its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related trifluoromethylated piperazin-2-ones has been reported through a one-pot reaction involving trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines in trifluoroethanol . The process includes a cascade of reactions that result in the formation of a captodative aminoenone as a key intermediate. This intermediate then undergoes a rearrangement to yield the final trifluoromethylated piperazin-2-one structure. The unique influence of the trifluoromethyl group on the reaction pathway is a critical aspect of the synthesis .

Molecular Structure Analysis

In a related study, the crystal structure of a benzothiazolyl piperazinyl ethanone derivative was determined using X-ray diffraction . The piperazine ring in this molecule adopts a conventional chair conformation. Although the exact structure of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride is not provided, it can be inferred that the piperazine ring might also adopt a similar conformation due to the structural similarities .

Chemical Reactions Analysis

The reactivity of piperazin-1-yl ethanones can be further understood by examining the synthesis of a benzothiazolyl piperazinyl ethanone derivative, where a click cyclocondensation reaction was employed . The reaction involved the use of a copper catalyst and microwave irradiation to achieve a regioselective formation of a 1,4-disubstituted 1,2,3-triazole isomer. This suggests that piperazinyl ethanone derivatives can participate in cycloaddition reactions, which could be applicable to 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride can be extrapolated from related compounds. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and potential metabolic stability. The crystal structure analysis of a related compound provides insights into the solid-state conformation, which can affect the compound's solubility and crystallization behavior . Additionally, the use of microwave irradiation in the synthesis of related compounds indicates that the reactions involving these molecules can be accelerated, which is beneficial for efficient synthesis .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant heterocycle in drug design, is found in a wide array of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can substantially alter the medicinal potential of the resultant molecules. Piperazine-based molecules have shown promise in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine applications. They are also valuable in imaging applications. This versatility indicates the broad potential of piperazine in drug discovery and the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine

Piperazine has been a core component in the development of compounds against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, guiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone PBTZ169, is currently in clinical studies for treating tuberculosis. The review provides insights into the development of this compound and its target, DprE1, involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens is discussed (Makarov & Mikušová, 2020).

Piperazine in Nanofiltration Membranes

A new class of piperazine (PIP)-based NF membranes with a crumpled polyamide layer has shown great potential in membrane separation performance. The review classifies crumpled NF morphologies, discusses the fundamental mechanisms and fabrication methods involved, and highlights environmental applications. It provides a systematic framework, fundamental insights, and future research opportunities in developing high-performance NF membranes (Shao et al., 2022).

Safety And Hazards

The compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P280

properties

IUPAC Name

2,2,2-trifluoro-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-1-10-2-4-11;/h10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKRYCMRPFILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

CAS RN

245487-45-0
Record name Ethanone, 2,2,2-trifluoro-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245487-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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